molecular formula C18H25N5OS B5418418 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5418418
M. Wt: 359.5 g/mol
InChI Key: JVXYLHFUFCARJD-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-3-17-20-21-18(25-17)19-16(24)13-23-10-8-22(9-11-23)12-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYLHFUFCARJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-chloro-N-(4-methylphenyl)methylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease .

Comparison with Similar Compounds

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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